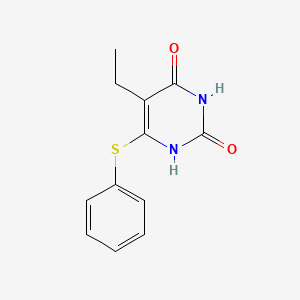
4-(Aminomethyl)-2-methyldec-5-yn-4-ol
Descripción general
Descripción
4-(Aminomethyl)-2-methyldec-5-yn-4-ol is an organic compound with a unique structure that includes an alkyne group, a hydroxyl group, and an amine group
Métodos De Preparación
The synthesis of 4-(Aminomethyl)-2-methyldec-5-yn-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-iso-Butyl-3-octyn-1-ol with an amine under specific conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to achieve the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of solvents.
Análisis De Reacciones Químicas
4-(Aminomethyl)-2-methyldec-5-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-2-methyldec-5-yn-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-2-methyldec-5-yn-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The alkyne group can interact with active sites of enzymes, while the amine group can form hydrogen bonds with receptors, influencing their activity.
Comparación Con Compuestos Similares
4-(Aminomethyl)-2-methyldec-5-yn-4-ol can be compared with similar compounds such as:
2-iso-Butyl-3-octyn-1-ol: Lacks the amine group, making it less versatile in certain reactions.
2-iso-Butyl-2-hydroxy-3-octyn-1-amine: Similar structure but different functional group positioning, affecting its reactivity.
2-iso-Butyl-2-hydroxy-3-octyn-1-yl chloride: Contains a chloride group instead of an amine, leading to different chemical properties and applications. The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C12H23NO |
|---|---|
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
4-(aminomethyl)-2-methyldec-5-yn-4-ol |
InChI |
InChI=1S/C12H23NO/c1-4-5-6-7-8-12(14,10-13)9-11(2)3/h11,14H,4-6,9-10,13H2,1-3H3 |
Clave InChI |
IVZIBUIVJOVETG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC(CC(C)C)(CN)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(4-Bromo-2-fluorophenyl)methyl]-7-chloro-1H-indole-2,3-dione](/img/structure/B8619411.png)
![8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B8619413.png)




